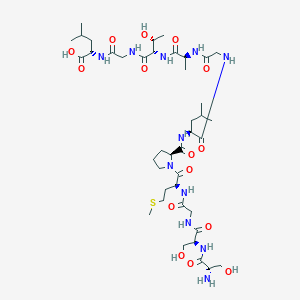
Pep1-TGL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peptide containing the 'TGL' motif that corresponds to the C-terminus of the AMPA receptor GluR1 subunit.
Wissenschaftliche Forschungsanwendungen
1. Transglutaminase (TG) in Protein Crosslinking
Transglutaminase (TG) plays a critical role in creating nondisulfide covalent crosslinks between peptide-bound glutaminyl residues and e-amino groups of lysine residues in proteins. It is used for polymerizing proteins from various sources, such as wheat, soy, and barley, through the formation of intermolecular crosslinks. This process significantly alters the electrophoretic properties of the proteins involved (Başman, Köksel, & Ng, 2002).
2. Multimodality Reporter Gene Imaging
Pep1-TGL has been utilized in developing genetic reporter systems for multimodality imaging of molecular-genetic processes. This application combines fluorescence, bioluminescence, and nuclear imaging techniques, demonstrating the versatility of Pep1-TGL in various scientific research contexts (Ponomarev et al., 2004).
3. Folate Receptor-Specific Intracellular Drug Delivery
Pep1, when combined with folic acid, forms a novel carrier system for targeted intracellular delivery. This liposomal system demonstrates significant potential in drug delivery applications, particularly in targeting specific cell types or receptors (Kang et al., 2015).
4. Glucagon-Like Peptide-1 Secretion Stimulation
Oligopeptides, including Pep1-TGL, have been found to stimulate glucagon-like peptide-1 secretion through specific sensory mechanisms. This research highlights the potential of Pep1-TGL in studying and manipulating hormone secretion processes (Diakogiannaki et al., 2013).
5. Role in Plant Defense Responses
Pep1 plays a significant role in activating defense responses in plants. It has been identified as a receptor for defense-related Pep peptides, contributing to the plant's immune system against pathogens (Yamaguchi et al., 2010).
6. Treatment of Atopic Dermatitis
Pep1-TGL has been explored for the treatment of atopic dermatitis through topical preparations. It shows promise in improving skin barrier function and regulating immune responses associated with the condition (Kang et al., 2010).
7. Inhibition of Plant Peroxidase Activity
Pep1 functions as an inhibitor of plant peroxidases, thereby suppressing early immune responses in plants. This discovery provides insights into the interaction of pathogens with plant immune systems and could have implications for agricultural practices (Hemetsberger et al., 2012).
Eigenschaften
Molekularformel |
C41H71N11O15S |
|---|---|
Molekulargewicht |
990.14 |
IUPAC-Name |
(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C41H71N11O15S/c1-20(2)13-26(36(61)43-15-30(56)46-22(5)34(59)51-33(23(6)55)39(64)45-17-32(58)48-27(41(66)67)14-21(3)4)49-38(63)29-9-8-11-52(29)40(65)25(10-12-68-7)47-31(57)16-44-37(62)28(19-54)50-35(60)24(42)18-53/h20-29,33,53-55H,8-19,42H2,1-7H3,(H,43,61)(H,44,62)(H,45,64)(H,46,56)(H,47,57)(H,48,58)(H,49,63)(H,50,60)(H,51,59)(H,66,67)/t22-,23+,24-,25-,26-,27-,28-,29-,33-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



